3-((1-(3-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Descripción
Propiedades
IUPAC Name |
3-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-19(21-9-8-20-14)24-10-6-15(7-11-24)13-25-18-12-16-4-2-3-5-17(16)22-23-18/h8-9,12,15H,2-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPDOSXHSNJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)COC3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-((1-(3-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrocinnoline core linked to a piperidine moiety substituted with a 3-methylpyrazine group. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity
Research indicates that compounds similar to 3-((1-(3-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline exhibit a range of biological activities:
- Neuroprotective Effects :
- Antioxidant Activity :
- Receptor Binding :
The exact mechanism of action for 3-((1-(3-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is not fully elucidated but is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : Interaction with GABA-A receptors has been noted in related compounds, suggesting potential sedative effects .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Neuroprotective Agents :
- Pharmacological Evaluation :
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Key Findings and Implications
- Heterocyclic Substitution: Pyrazine vs. Pyrazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases .
- Substituent Effects : Polar groups (e.g., carbonyl in BK65958) improve solubility but may reduce bioavailability, while hydrophobic groups (e.g., benzyl in CDFII) enhance membrane targeting .
- Therapeutic Diversification : Structural analogs demonstrate versatility across antimicrobial, anticancer, and kinase inhibition applications, underscoring the importance of scaffold optimization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((1-(3-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies and coupling of precursor moieties. For example, analogous piperidin-4-yl derivatives are synthesized using tert-butyl carbamate intermediates under anhydrous conditions (e.g., dichloromethane with triethylamine). Key steps include nucleophilic substitution for methoxy group attachment and catalytic hydrogenation for tetrahydrocinnoline ring formation, achieving yields of 59–81% in related compounds. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for minimizing side products .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ matching theoretical values within 0.1 ppm error). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C, identifies connectivity of the piperidine, pyrazine, and tetrahydrocinnoline moieties. For example, distinct peaks for pyrazine protons (~8.3 ppm) and tetrahydrocinnoline methylene groups (~2.5–3.0 ppm) are observed. Infrared (IR) spectroscopy validates functional groups like ether (C-O stretch at ~1100 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Cell viability assays (e.g., MTT or ATP-luminescence) in cancer cell lines assess cytotoxicity. Enzymatic inhibition assays (e.g., kinase activity via ADP-Glo™) screen for target engagement. For antimicrobial potential, microbroth dilution assays against methicillin-resistant S. aureus (MRSA) can be adapted from studies on structurally related piperidine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) using SMILES-derived 3D structures identifies binding poses in kinase ATP pockets. Molecular dynamics simulations (GROMACS) assess stability of interactions, such as hydrogen bonding between the pyrazine nitrogen and conserved lysine residues. Free energy calculations (MM/PBSA) quantify binding affinity, validated by experimental IC50 values from kinase inhibition assays .
Q. What strategies resolve discrepancies in bioactivity data across cell-based versus enzymatic assays?
- Methodological Answer : Cross-validate using orthogonal methods:
- Cell permeability : Measure intracellular concentration via LC-MS/MS.
- Metabolic stability : Incubate with liver microsomes to assess degradation.
- Prodrug modification : Introduce acetyl groups to enhance membrane permeability, as seen in studies on piperidine-based antimicrobials .
Q. How can structure-activity relationship (SAR) studies improve pharmacokinetic properties?
- Methodological Answer : Systematic substituent variation on the pyrazine and tetrahydrocinnoline rings:
- Pyrazine modification : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability by reducing cytochrome P450 oxidation.
- Tetrahydrocinnoline substitution : Methyl groups at position 5 improve solubility (logP reduction by 0.5 units) without compromising target affinity.
- Piperidine optimization : N-methylation reduces hERG channel liability, as demonstrated in related carboxamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
